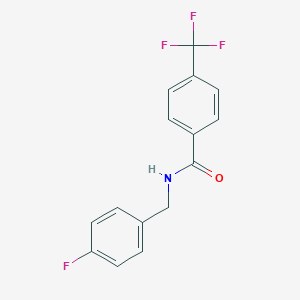
N-(1-benzylpiperidin-4-yl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzylpiperidin-4-yl)-3-(trifluoromethyl)benzamide, also known as BTCP, is a chemical compound that belongs to the class of piperidine derivatives. It was first synthesized in the 1970s and has been used extensively in scientific research due to its unique properties. In
作用機序
N-(1-benzylpiperidin-4-yl)-3-(trifluoromethyl)benzamide acts as a dopamine transporter inhibitor by binding to the dopamine transporter and preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects
Studies have shown that this compound can have various biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, suggesting that it has a stimulant-like effect. This compound has also been shown to increase dopamine release in the striatum, which is a key region of the brain involved in reward and motivation.
実験室実験の利点と制限
One advantage of using N-(1-benzylpiperidin-4-yl)-3-(trifluoromethyl)benzamide in lab experiments is its high affinity for dopamine transporters, which allows for accurate and specific binding to these receptors. However, one limitation is that it has a short half-life, which can make it difficult to use in long-term studies.
将来の方向性
There are several future directions for research involving N-(1-benzylpiperidin-4-yl)-3-(trifluoromethyl)benzamide. One area of interest is investigating the role of dopamine transporters in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. Another area of interest is developing new compounds that can selectively target dopamine transporters with greater specificity and efficacy. Additionally, research could focus on investigating the long-term effects of this compound use on the brain and behavior.
合成法
The synthesis of N-(1-benzylpiperidin-4-yl)-3-(trifluoromethyl)benzamide involves the reaction of 1-benzyl-4-piperidone with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as sodium hydroxide. The resulting compound is then purified using column chromatography to obtain the final product.
科学的研究の応用
N-(1-benzylpiperidin-4-yl)-3-(trifluoromethyl)benzamide has been used in various scientific research studies due to its ability to bind to dopamine transporters. It has been used as a radioligand in positron emission tomography (PET) studies to investigate the role of dopamine transporters in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. This compound has also been used in studies to investigate the pharmacological properties of dopamine transporters and their role in regulating dopamine levels in the brain.
特性
分子式 |
C20H21F3N2O |
|---|---|
分子量 |
362.4 g/mol |
IUPAC名 |
N-(1-benzylpiperidin-4-yl)-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C20H21F3N2O/c21-20(22,23)17-8-4-7-16(13-17)19(26)24-18-9-11-25(12-10-18)14-15-5-2-1-3-6-15/h1-8,13,18H,9-12,14H2,(H,24,26) |
InChIキー |
LICZEOMACSFGSQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1NC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=CC=C3 |
正規SMILES |
C1CN(CCC1NC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B263457.png)

![2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B263459.png)
![N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B263468.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263469.png)



![4-cyano-N-[2-(2-hydroxyethoxy)ethyl]benzenesulfonamide](/img/structure/B263497.png)

![N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263499.png)
